Benzene-1,4-diyl bis[5-(azepan-1-ylsulfonyl)-2-chlorobenzoate]
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Overview
Description
4-{[5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOYL]OXY}PHENYL 5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including sulfonyl, chlorobenzoyl, and azepanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOYL]OXY}PHENYL 5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to sulfonylation, chlorination, and esterification reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, chlorinating agents, and esterification catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOYL]OXY}PHENYL 5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives of the original compound.
Scientific Research Applications
4-{[5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOYL]OXY}PHENYL 5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOYL]OXY}PHENYL 5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar chlorobenzoyl groups.
Sulfonyl Chlorides: Compounds with sulfonyl functional groups.
Azepanyl Derivatives: Compounds containing the azepanyl ring structure.
Uniqueness
4-{[5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOYL]OXY}PHENYL 5-(1-AZEPANYLSULFONYL)-2-CHLOROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structural complexity and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H34Cl2N2O8S2 |
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Molecular Weight |
709.7 g/mol |
IUPAC Name |
[4-[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]oxyphenyl] 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate |
InChI |
InChI=1S/C32H34Cl2N2O8S2/c33-29-15-13-25(45(39,40)35-17-5-1-2-6-18-35)21-27(29)31(37)43-23-9-11-24(12-10-23)44-32(38)28-22-26(14-16-30(28)34)46(41,42)36-19-7-3-4-8-20-36/h9-16,21-22H,1-8,17-20H2 |
InChI Key |
YRTRUKZBVVQWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)OC(=O)C4=C(C=CC(=C4)S(=O)(=O)N5CCCCCC5)Cl |
Origin of Product |
United States |
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